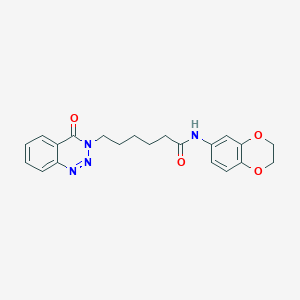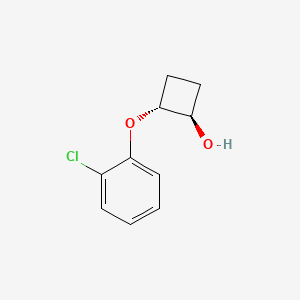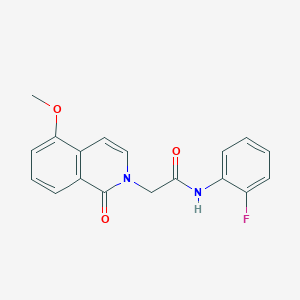![molecular formula C15H9ClFN3O B2531054 (2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one CAS No. 338779-99-0](/img/structure/B2531054.png)
(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one, commonly known as 2C-F-TRIP, is a novel synthetic compound belonging to the class of substituted phenylpropene derivatives. It is an important member of the triazirine family of compounds, which are known for their unique pharmacological properties. This compound has been studied extensively in recent years, with a focus on its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Applications
1. Practical Synthesis of Related Compounds : A study highlights the development of a practical synthesis method for a key intermediate, 2-Fluoro-4-bromobiphenyl, which is crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis route emphasizes the challenges and solutions in large-scale production of complex organic compounds, underscoring the importance of efficient synthesis methods in chemical research and pharmaceutical manufacturing (Qiu et al., 2009).
2. Metal-to-Ligand Charge Transfer Excited States : Research on cuprous bis-phenanthroline compounds, which exhibit metal-to-ligand charge transfer (MLCT) excited states, provides insight into the photophysical properties of copper(I) complexes. This work is crucial for developing applications in photovoltaic devices and understanding the electronic interactions in metal-organic frameworks (Scaltrito et al., 2000).
Biomedical Research and Pharmacology
1. Antitumor Activities of Triazine Derivatives : A comprehensive review of 1,2,3-triazines and their benzo- and hetero-fused derivatives reveals their broad spectrum of biological activities, including antitumor properties. This research underscores the potential of triazine-based compounds in drug development for cancer treatment, highlighting the importance of chemical diversity in medicinal chemistry (Cascioferro et al., 2017).
2. Fluorescent Chemosensors : The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) for detecting various analytes, including metal ions and neutral molecules, illustrates the application of complex organic molecules in analytical chemistry. These chemosensors have important applications in environmental monitoring, medical diagnostics, and biological research (Roy, 2021).
Environmental Research
1. Environmental Contaminants and Human Exposure : Research on tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a widely used flame retardant, discusses its environmental occurrence, exposure, and risks. This work emphasizes the environmental and health impacts of chemical pollutants, contributing to the understanding of their behavior in ecosystems and potential risks to human health (Wang et al., 2020).
2. Organophosphorus Flame Retardants : A global review of indoor contamination and human exposure to organophosphorus flame retardants provides critical insights into their presence in the environment and potential health effects. This study aids in identifying high-priority compounds for action and research, contributing to public health and safety measures (Chupeau et al., 2020).
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-[2-(triazirin-1-yl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O/c16-12-5-3-6-13(17)10(12)8-9-15(21)11-4-1-2-7-14(11)20-18-19-20/h1-9H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIQBLFKLSIFRU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)N3N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)N3N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)
![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)


![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2530993.png)